2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride
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Overview
Description
2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride is a chemical compound with the molecular formula C7H12ClN3O3. It is known for its unique structure, which includes both an imino group and a carboxyl group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride typically involves the reaction of pyrrolidine derivatives with aminocarbonyl compounds under controlled conditions. One common method involves the condensation of pyrrolidine with aminocarbonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar imino group and are known for their biological activities.
Amino-pyrazoles: These compounds have a pyrazole ring and exhibit various therapeutic properties.
Uniqueness
What sets 2-((Aminocarbonyl)imino)-1-pyrrolidineacetamide monohydrochloride apart is its unique combination of an imino group and a carboxyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
151602-32-3 |
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Molecular Formula |
C7H13ClN4O2 |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c8-5(12)4-11-3-1-2-6(11)10-7(9)13;/h1-4H2,(H2,8,12)(H2,9,13);1H/b10-6+; |
InChI Key |
MKGLFWYIGXEOAI-AAGWESIMSA-N |
Isomeric SMILES |
C1C/C(=N\C(=O)N)/N(C1)CC(=O)N.Cl |
Canonical SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)N.Cl |
Origin of Product |
United States |
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